4-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde
Description
Contextual Significance of Imidazole (B134444) and Benzaldehyde (B42025) Scaffolds in Modern Chemical Synthesis
The imidazole ring is a privileged scaffold in medicinal chemistry and organic synthesis. jchemrev.com As a five-membered aromatic heterocycle with two nitrogen atoms, it possesses a unique combination of electronic properties, including the ability to act as both a hydrogen bond donor and acceptor. jchemrev.com This amphoteric nature allows imidazole-containing molecules to readily bind with a wide array of biological targets like enzymes and receptors. jchemrev.com Consequently, the imidazole nucleus is a fundamental component in numerous natural products and synthetic drugs, demonstrating a wide spectrum of biological activities including anticancer, antibacterial, antifungal, and antiviral properties. jchemrev.comnih.gov The adaptability of the imidazole core allows for substitution at various positions, enabling chemists to fine-tune the steric and electronic properties of derivative compounds to achieve desired therapeutic effects. nih.govnih.gov
Complementing the biological importance of the imidazole moiety is the synthetic utility of the benzaldehyde scaffold. Benzaldehyde and its derivatives are fundamental building blocks in organic chemistry, serving as versatile precursors for a vast range of chemical transformations. mdpi.comorientjchem.org The aldehyde functional group is highly reactive and participates in numerous carbon-carbon and carbon-heteroatom bond-forming reactions, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations. This reactivity makes benzaldehyde derivatives indispensable for constructing more complex molecular architectures. orientjchem.org In medicinal chemistry, the benzaldehyde unit is often used as a synthon for introducing phenyl groups into larger molecules or as a reactive handle for conjugation. mdpi.com
Research Rationale for Investigating 4-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde as a Versatile Chemical Building Block
The specific structure of this compound presents a unique convergence of the properties of its constituent scaffolds, providing a strong rationale for its investigation. The molecule can be deconstructed into three key components: a 2-aryl-imidazole core, an N-ethyl group, and a para-substituted benzaldehyde.
The 2-Aryl-Imidazole Core: Unlike the more commonly documented 1-aryl-imidazoles, the 2-aryl substitution pattern offers a different spatial arrangement and electronic profile, which can influence biological activity and coordination chemistry.
The N-Ethyl Group: N-alkylation of the imidazole ring is a common strategy in drug design to enhance metabolic stability, modulate solubility, and improve binding affinity by exploring specific hydrophobic pockets in target proteins. dergipark.org.tr The ethyl group provides a small, lipophilic substituent that can significantly alter the compound's physicochemical properties compared to its N-H or N-methyl analogs.
The Benzaldehyde Moiety: The aldehyde group at the para-position of the phenyl ring serves as a versatile chemical handle. It allows for the facile introduction of this complex heterocyclic scaffold into larger molecules through well-established chemical reactions, making it an attractive building block for combinatorial chemistry and targeted synthesis. chemicalbook.com For instance, it can be used in Claisen-Schmidt condensations to form chalcones, a class of compounds with known biological activities.
The combination of these features in a single molecule is compelling. While extensive research exists for various substituted imidazoles and benzaldehydes, the specific isomer this compound is not widely documented, representing a gap in the chemical literature. Its synthesis and characterization would provide a novel platform for developing new therapeutic agents, molecular probes, and ligands for catalysis. The table below compares the target compound with related, documented structures to highlight its unique features.
| Compound Feature | This compound (Target Compound) | 4-(1H-Imidazol-1-yl)benzaldehyde | 1-Ethenyl-2-phenyl-1H-imidazole |
|---|---|---|---|
| Phenyl Substitution Position | C-2 of Imidazole | N-1 of Imidazole | C-2 of Imidazole |
| N-1 Substituent | Ethyl (-CH₂CH₃) | Phenyl (-C₆H₄CHO) | Vinyl (-CH=CH₂) |
| Functional Handle | para-Aldehyde (-CHO) | para-Aldehyde (-CHO) | None on phenyl ring |
| Key Research Potential | Novel building block combining N-alkylation, 2-aryl substitution, and a reactive aldehyde for synthetic diversification. | Established building block for studying N-aryl imidazoles. nih.govsigmaaldrich.com | Investigated in materials science and as a precursor for polymers. ontosight.ai |
Overview of Current Challenges and Opportunities in Heterocyclic Compound Chemistry
The field of heterocyclic chemistry, while mature, continues to present significant challenges and exciting opportunities. A primary challenge lies in the development of efficient, sustainable, and regioselective synthetic methods. rsc.org Many traditional syntheses of complex heterocycles involve multiple steps, harsh reaction conditions, and produce significant waste. Overcoming these hurdles is a major focus, with opportunities arising from the application of modern synthetic strategies such as transition-metal catalysis, flow chemistry, and microwave-assisted synthesis. rsc.org These techniques offer pathways to improved yields, reduced reaction times, and greener chemical processes.
Another challenge is the comprehensive characterization and prediction of the properties of novel heterocyclic compounds. Understanding the intricate relationship between a molecule's structure and its function requires a combination of advanced spectroscopic techniques and computational modeling. Opportunities in this area include the use of in silico methods for virtual screening and the design of molecules with tailored electronic, optical, or biological properties, thus accelerating the discovery process.
The vast chemical space occupied by heterocyclic compounds presents immense opportunities for addressing societal needs. In pharmaceuticals, there is a continuous demand for novel agents to combat drug resistance and treat diseases like cancer and chronic infections. jchemrev.com Heterocycles are at the forefront of this research. jchemrev.com In materials science, there is an opportunity to design new heterocyclic molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics, by tuning their photophysical properties.
Scope and Objectives of the Academic Investigation into this compound Chemistry
A focused academic investigation into this compound is warranted to unlock its potential as a novel chemical entity. The scope of such an investigation would be centered on its synthesis, characterization, and preliminary exploration of its utility as a chemical building block.
The primary objectives of this research program would be:
To Develop a Novel and Efficient Synthetic Route: The first objective is to establish a reliable, high-yielding synthesis for this compound. This would involve exploring various modern synthetic methodologies for the construction of N-alkylated 2-aryl-imidazoles, potentially via multi-component reactions or palladium-catalyzed cross-coupling strategies.
To Perform Comprehensive Spectroscopic and Structural Characterization: Once synthesized, the compound must be rigorously characterized to confirm its structure and purity. This would involve a suite of analytical techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Growing a single crystal for X-ray crystallographic analysis would provide definitive structural elucidation.
To Investigate its Reactivity and Utility as a Building Block: The third objective is to demonstrate the synthetic potential of the aldehyde functionality. This would involve reacting this compound in a series of proof-of-concept transformations (e.g., Wittig olefination, Schiff base formation with various amines, oxidation to the carboxylic acid) to produce a small library of novel derivatives.
To Conduct Preliminary Evaluation of Derivative Compounds: A final objective would be to assess the potential of the newly synthesized derivatives. Depending on the structures created, this could involve preliminary screening for biological activity or an investigation into their coordination properties with various metal ions, laying the groundwork for future applications in medicinal chemistry or catalysis.
Structure
3D Structure
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
4-(1-ethylimidazol-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-2-14-8-7-13-12(14)11-5-3-10(9-15)4-6-11/h3-9H,2H2,1H3 |
InChI Key |
YFEQRJOGIZFMIU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 4 1 Ethyl 1h Imidazol 2 Yl Benzaldehyde and Analogous Structures
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of the target molecule, 4-(1-ethyl-1H-imidazol-2-yl)benzaldehyde, reveals several potential disconnections and key precursor molecules. The most logical disconnection is at the C-C bond between the imidazole (B134444) ring and the phenyl ring. This leads to an imidazolyl nucleophile (or its synthetic equivalent) and a benzaldehyde (B42025) electrophile.
Another key disconnection can be made within the imidazole ring itself. This approach involves constructing the imidazole ring onto a pre-functionalized benzaldehyde derivative. This strategy often relies on the condensation of a 1,2-dicarbonyl compound (or its equivalent) with an amine and an aldehyde.
Based on these analyses, the key precursors for the synthesis of this compound and its analogs can be identified as:
For the convergent approach (pre-formed rings):
1-Ethyl-1H-imidazole
4-Halobenzaldehyde (e.g., 4-fluorobenzaldehyde (B137897) or 4-bromobenzaldehyde)
An appropriate organometallic reagent derived from 1-ethyl-1H-imidazole (e.g., an organolithium or organomagnesium species)
A boronic acid or ester derivative of either the imidazole or benzaldehyde for cross-coupling reactions.
For the divergent approach (imidazole ring construction):
4-Formylbenzaldehyde (terephthalaldehyde) or a protected derivative
Ethylamine
A glyoxal (B1671930) equivalent
Ammonia (B1221849) or an ammonium (B1175870) salt
Established and Emerging Synthetic Routes for Imidazole-Benzaldehyde Derivatives
A variety of synthetic methods have been developed for the preparation of imidazole-benzaldehyde derivatives, ranging from traditional multi-step protocols to more modern and efficient one-pot and microwave-assisted strategies.
Condensation reactions are a cornerstone in the synthesis of the imidazole core. The most well-known of these is the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. Variations of this reaction, using different sources of nitrogen and carbonyl compounds, are widely employed. For instance, the synthesis of related structures has been achieved through the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in the presence of a base. mdpi.com Another approach involves the condensation of an appropriate imidazole derivative with a benzaldehyde. evitachem.com
| Reactant 1 | Reactant 2 | Product | Reference |
| 1,3-dihydro-2H-1,3-benzimidazole-2-thione | 4-fluorobenzaldehyde | 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde | mdpi.com |
| 4-bromobenzaldehyde | 1H-imidazole | 4-Bromo-2-(1H-imidazol-1-yl)benzaldehyde | evitachem.com |
Modern synthetic organic chemistry has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions. The Suzuki coupling, which involves the reaction of an organoboron compound with an organohalide, is a powerful tool for the formation of C-C bonds. In the context of synthesizing this compound, a Suzuki coupling could be envisioned between 1-ethyl-2-(tributylstannyl)-1H-imidazole and 4-bromobenzaldehyde, or alternatively, between 2-bromo-1-ethyl-1H-imidazole and 4-formylphenylboronic acid. These methods offer high efficiency and functional group tolerance.
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields. The application of microwave irradiation can significantly reduce reaction times for the synthesis of imidazole derivatives, including those bearing a benzaldehyde moiety. For example, a one-pot synthesis of imidazole-4-carboxylates has been reported using microwave-assisted 1,5-electrocyclization, demonstrating the potential of this technology for the rapid generation of imidazole libraries. nih.gov
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and sustainability by combining multiple reaction steps into a single operation without the isolation of intermediates. An MCR approach to imidazole-benzaldehyde synthesis could involve the combination of a benzaldehyde derivative, an amine, a 1,2-dicarbonyl compound, and a source of ammonia in a single reaction vessel. These strategies are highly convergent and can rapidly generate molecular complexity from simple starting materials. nih.gov
Optimization of Reaction Conditions and Process Parameters
Optimizing the synthesis of substituted imidazoles involves a careful interplay of catalysts, solvents, and physical parameters like temperature and reaction time. These factors collectively dictate the efficiency, selectivity, and environmental impact of the synthetic route.
The choice of catalyst is pivotal in multicomponent reactions for imidazole synthesis, influencing reaction rates and yields. A wide array of catalysts has been explored for reactions analogous to the formation of 2-arylimidazoles.
Metal-Based Catalysts: Transition metal catalysts are widely employed. Copper salts, such as CuI, have proven effective in catalyzing the reaction between a 1,2-diketone (like benzil), an aldehyde, and a nitrogen source (ammonium acetate), affording 2,4,5-trisubstituted imidazoles in excellent yields and short reaction times. nih.govbeilstein-journals.org In one study, screening of CuCl, CuBr, and CuI showed that CuI provided the highest yield (75%) for the model reaction in DMSO at 140 °C. nih.gov Other metal-based systems, including iron catalysts, have been used to promote reactions leading to imidazole formation. rsc.org Palladium and rhodium have also been reported for direct C-H arylation of the imidazole core, though this is often a post-synthesis modification rather than a primary ring-forming step. researchgate.net
Organocatalysts: In line with green chemistry principles, organocatalysis has emerged as a powerful alternative to metal-based systems. ingentaconnect.comtandfonline.com Simple organic molecules like imidazole itself can act as an organocatalyst. ias.ac.in Thiazolium salts have been utilized in a one-pot synthesis of substituted imidazoles by catalyzing the addition of an aldehyde to an acyl imine, followed by ring closure. acs.org This methodology allows for easy manipulation of substituents around the imidazole core under mild conditions. acs.org Chiral bicyclic imidazole catalysts have also been developed for asymmetric synthesis. acs.org
Nanoparticles: Nanoparticle catalysts offer significant advantages, including high surface area, enhanced catalytic activity, and ease of recovery and reuse. Cobalt oxide (Co3O4) nanoparticles have been used to efficiently catalyze the multicomponent synthesis of 1,2,4,5-tetrasubstituted imidazoles under ultrasonic irradiation, leading to high yields and short reaction times. nih.govresearchgate.net Similarly, magnetic polyborate nanoparticles have been employed as a green and efficient catalyst in ethanol (B145695), a green solvent, allowing for easy separation and reuse for at least five cycles with minimal loss of activity. rsc.org Other examples include Cr2O3 and Fe3O4-based magnetic nanoparticles, which facilitate high-yield synthesis under microwave or solvent-free conditions. researchgate.netnanomaterchem.com
| Catalyst Type | Specific Catalyst | Application/Reaction | Key Advantages | Reference |
|---|---|---|---|---|
| Metal-Based | Copper(I) Iodide (CuI) | Three-component synthesis of 2,4,5-trisubstituted imidazoles | High yields (up to 95%), short reaction times | nih.gov |
| Organocatalyst | Thiazolium salts | One-pot synthesis from aldehydes and acyl imines | Mild conditions, metal-free, versatile substituent patterns | acs.org |
| Nanoparticles | Cobalt Oxide (Co3O4) NPs | Four-component synthesis of tetrasubstituted imidazoles | High yields, short reaction times, reusable catalyst | nih.govresearchgate.net |
| Nanoparticles | Magnetic Polyborate NPs | Four-component synthesis in green solvent (EtOH) | Environmentally benign, easily recoverable, reusable | rsc.org |
The reaction medium plays a critical role, not only by solvating reactants but also by influencing reaction pathways and rates. The push towards sustainable chemistry has led to the exploration of green solvents as alternatives to traditional volatile organic compounds.
Conventional Solvents: Polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly used and often give good yields. nih.gov However, their environmental impact and safety profiles are concerns.
Green Solvents and Techniques:
Glycerol (B35011): This biodegradable, non-toxic, and inexpensive solvent has been used for the catalyst-free synthesis of tri- and tetra-aryl imidazoles at 90 °C, with yields comparable to or better than conventional media. researchgate.netresearchgate.net Glycerol's hydroxyl groups can activate carbonyl compounds through hydrogen bonding, enhancing reaction rates. researchgate.netunina.it
Deep Eutectic Solvents (DESs): DESs are gaining recognition as sustainable reaction media. researchgate.netmdpi.comnih.govacs.org A ternary DES composed of dimethyl urea (B33335), SnCl2, and HCl has been used as both a recyclable catalyst and a reaction medium for the one-pot synthesis of imidazole derivatives, achieving excellent yields in short reaction times under mild conditions (60 °C). researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation is a green technique that dramatically reduces reaction times from hours to minutes and often improves yields. derpharmachemica.comacs.org It has been successfully applied to the solvent-free synthesis of substituted imidazoles using solid supports like acidic alumina (B75360) or silica (B1680970) gel. niscpr.res.inresearchgate.net This method aligns with green chemistry principles by minimizing energy consumption and waste. niscpr.res.in
| Solvent/Medium | Type | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Glycerol | Green Solvent | 90 °C, catalyst-free | Biodegradable, non-toxic, enhances nucleophilicity | researchgate.netresearchgate.net |
| Deep Eutectic Solvents (DES) | Green Solvent/Catalyst | 60 °C | Recyclable, biodegradable, dual function | researchgate.net |
| Ethanol (EtOH) | Green Solvent | Reflux | Environmentally benign, used with nanoparticle catalysts | rsc.org |
| Solvent-Free (Microwave) | Green Technique | Microwave irradiation (e.g., 1000 W, 12-16 min) | Extremely fast, high yields, minimal waste | niscpr.res.inresearchgate.net |
| Dimethyl Sulfoxide (DMSO) | Conventional Solvent | 140 °C | Effective for certain metal-catalyzed reactions | nih.gov |
Temperature and reaction time are critical parameters that must be profiled to optimize the yield and selectivity of imidazole synthesis. Pressure is less commonly varied in these standard multicomponent reactions.
Under conventional heating, reaction temperatures can range from ambient to high temperatures. For instance, catalyst-free synthesis in glycerol is optimized at 90 °C, with higher temperatures leading to decreased yields due to the weakening of activating hydrogen bonds. researchgate.net Copper-catalyzed reactions in DMSO are often run at 140 °C for 90 minutes. nih.gov
The most significant optimization in reaction time comes from the use of microwave-assisted synthesis. Conventional reflux methods can take several hours. orientjchem.org In contrast, microwave-assisted protocols can be completed in as little as 5 to 16 minutes, offering a dramatic increase in efficiency. niscpr.res.inorientjchem.org For example, an optimized microwave method for imidazole synthesis identified a reaction time of 5.7 minutes at 720 watts as ideal. orientjchem.org In microflow reactors, an even more drastic reduction is possible, with high yields of imidazole achieved at 60 °C with a residence time of only 30 seconds. acs.org
| Method | Temperature | Time | Yield | Reference |
|---|---|---|---|---|
| Conventional (CuI/DMSO) | 140 °C | 90 min | 75% | nih.gov |
| Conventional (Glycerol) | 90 °C | ~2.5 hours | ~94% | researchgate.net |
| Microwave-Assisted (Solvent-Free) | N/A (720 W) | ~6 min | >70% | orientjchem.org |
| Microwave-Assisted (Solvent-Free) | N/A (1000 W) | 12-16 min | 85-94% | niscpr.res.in |
| Microflow Reactor | 60 °C | 30 sec | 82% (isolated) | acs.org |
Strategies for Protecting and Deprotecting the Imidazole Nitrogen during Synthesis
In multi-step syntheses, particularly when regioselectivity is crucial (e.g., for subsequent N-alkylation or C-H functionalization), it may be necessary to protect the imidazole nitrogen. google.com A protecting group can direct substitution to a specific carbon or prevent unwanted side reactions.
Common protecting groups for the imidazole nitrogen include:
tert-Butoxycarbonyl (Boc): The N-Boc group is widely used in organic synthesis. guidechem.comchemimpex.com While typically acid-labile, it can be selectively removed from imidazoles under basic or other mild conditions. A novel method reports the selective deprotection of N-Boc-imidazoles in excellent yields (75-98%) using sodium borohydride (B1222165) (NaBH4) in ethanol at room temperature, conditions under which many other protected amines remain intact. arkat-usa.orgresearchgate.net
Trityl (Tr): This bulky group provides excellent steric protection. Deprotection is typically achieved via acid hydrolysis, for example, using dilute hydrochloric or acetic acid. google.com
Sulfonyl Groups: Groups like p-toluenesulfonyl (Ts) are robust and can be used to protect the imidazole nitrogen.
Dialkoxymethyl Group: This group is easily introduced by reacting imidazole with an orthoformate and can be readily removed by hydrolysis under neutral or acidic conditions at room temperature. researchgate.net
(2-Trimethylsilylethoxymethyl) (SEM): The SEM group is particularly useful as it can direct lithiation and subsequent functionalization before being removed, enabling complex substitution patterns. nih.gov
| Protecting Group | Abbreviation | Typical Deprotection Conditions | Key Features | Reference |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | NaBH4 in EtOH at room temperature; or acid (TFA) | Allows for selective, mild deprotection | arkat-usa.orgresearchgate.net |
| Trityl | Tr | Mild acid hydrolysis (e.g., dilute HCl, AcOH) | Bulky, provides steric hindrance | google.com |
| (2-Trimethylsilylethoxymethyl) | SEM | Fluoride source (e.g., TBAF) or acid | Can direct regioselective functionalization | nih.gov |
| Dialkoxymethyl | - | Neutral or acidic hydrolysis at room temperature | Easily introduced and removed | researchgate.net |
| p-Toluenesulfonyl | Ts | Reductive or strong basic conditions | Robust and stable to many reaction conditions | google.com |
Based on a comprehensive search for scientific literature and spectral data, there is currently no publicly available experimental information for the specific compound “this compound” that would allow for a detailed analysis of its molecular structure as requested.
Detailed experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques), Vibrational Spectroscopy (IR and Raman), Mass Spectrometry (MS), or X-ray Crystallography for this particular molecule could not be located.
Therefore, it is not possible to provide the structured article on the advanced spectroscopic and crystallographic elucidation of this compound at this time.
Advanced Spectroscopic and Crystallographic Elucidation of 4 1 Ethyl 1h Imidazol 2 Yl Benzaldehyde Molecular Structure
X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing
Determination of Crystal System and Space Group
Information regarding the crystal system (e.g., monoclinic, orthorhombic) and space group of 4-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde, which are determined through single-crystal X-ray diffraction studies, is not currently available in published literature.
Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
A detailed analysis of the non-covalent interactions governing the crystal packing of this compound, including potential hydrogen bonds, π-π stacking, or other weak interactions, cannot be provided without crystallographic data.
Conformational Analysis and Torsional Angles of the Imidazole (B134444) and Benzaldehyde (B42025) Moieties
The specific conformation of the molecule, including the dihedral (torsional) angles between the imidazole and benzaldehyde rings, which dictates its three-dimensional shape, has not been experimentally determined or reported.
Elemental Analysis for Empirical Formula Validation
Experimental data from elemental analysis (Carbon, Hydrogen, Nitrogen) to confirm the empirical formula of this compound (C12H12N2O) is not present in the surveyed scientific literature.
Theoretical and Computational Chemistry Studies of 4 1 Ethyl 1h Imidazol 2 Yl Benzaldehyde
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like 4-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde. bohrium.comnih.gov These methods model the electron density to determine the molecule's optimized geometry, vibrational frequencies, and electronic properties. bohrium.com A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G or higher, to solve the Schrödinger equation computationally. bohrium.comorientjchem.org Such calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic characteristics.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface displays regions of varying electrostatic potential, typically color-coded:
Red: Indicates regions of negative potential, rich in electron density, which are susceptible to electrophilic attack. For this compound, these would be localized around the electronegative oxygen atom of the aldehyde group and the nitrogen atoms of the imidazole (B134444) ring. nih.gov
Blue: Represents regions of positive potential, which are electron-deficient and prone to nucleophilic attack. These areas are typically found around hydrogen atoms. nih.gov
Green: Denotes regions of neutral or near-zero potential.
The MEP map provides a clear, visual guide to the molecule's reactive sites, which is crucial for understanding its interaction with other molecules and biological receptors. orientjchem.orgnih.gov
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
By studying the interactions between donor (filled) and acceptor (unoccupied) NBOs, researchers can quantify the stabilization energy (E(2)) associated with these delocalizations. For a molecule like this compound, significant interactions would be expected between the π-orbitals of the phenyl and imidazole rings, indicating a conjugated system. NBO analysis can confirm the extent of this π-electron delocalization, which is fundamental to the molecule's electronic and optical properties. nih.gov
Prediction and Comparison of Vibrational Spectra with Experimental Data
Computational chemistry allows for the prediction of vibrational spectra (infrared and Raman), which can be compared with experimental data to confirm the molecular structure. mdpi.com DFT calculations can determine the harmonic vibrational frequencies corresponding to the normal modes of vibration. nih.gov
However, theoretical frequencies are often higher than experimental ones due to the neglect of anharmonicity and the use of incomplete basis sets. To correct for this, calculated frequencies are typically multiplied by a scaling factor. nih.gov A detailed assignment of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual bond stretches, bends, and torsions to each calculated vibrational mode. mdpi.comresearchgate.net For this compound, characteristic vibrational modes would include the C=O stretching of the aldehyde group (typically around 1690-1715 cm⁻¹), C=N stretching of the imidazole ring, and aromatic C-H and C=C stretching vibrations. mdpi.commdpi.com
Interactive Data Table: Illustrative Comparison of Vibrational Frequencies
| Vibrational Mode | Typical Experimental (cm⁻¹) | Illustrative Calculated (cm⁻¹) | Assignment |
| Aldehyde C=O Stretch | ~1700 | ~1725 | Stretching of the carbonyl group |
| Aromatic C=C Stretch | ~1600 | ~1620 | Phenyl ring stretching |
| Imidazole C=N Stretch | ~1550 | ~1570 | Imidazole ring stretching |
| Aromatic C-H Stretch | ~3100 | ~3120 | Stretching of C-H bonds on rings |
Note: These values are illustrative and based on typical spectral data for related compounds.
Calculation of Nonlinear Optical (NLO) Properties
Molecules with extensive π-conjugated systems and significant intramolecular charge transfer often exhibit nonlinear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. rsc.orgacs.org Computational methods can predict NLO properties by calculating the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). acs.orgsemanticscholar.org
A large hyperpolarizability value indicates a strong NLO response. For molecules like this compound, the presence of the electron-donating imidazole ring system connected to the electron-withdrawing benzaldehyde (B42025) moiety through a conjugated framework suggests potential for significant NLO activity. researchgate.net DFT calculations are a key tool for screening and designing novel organic NLO materials. acs.orgsemanticscholar.org
Reaction Mechanism Studies through Computational Modeling
Computational modeling is a vital tool for elucidating chemical reaction mechanisms. By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of reactants, transition states, intermediates, and products. canterbury.ac.uk This allows for the determination of activation energies and reaction pathways, providing a deeper understanding of reaction feasibility and kinetics.
For this compound, computational studies could model various reactions, such as its synthesis or its participation in condensation reactions via the aldehyde group. For instance, the mechanism of a Claisen-Schmidt condensation involving this aldehyde could be investigated to understand the energetics of the nucleophilic attack on the carbonyl carbon and the subsequent dehydration step. researchgate.net Such studies are crucial for optimizing reaction conditions and predicting the outcomes of chemical transformations. canterbury.ac.uk
Transition State Analysis for Key Synthetic Steps and Transformations
The synthesis of imidazole derivatives often involves multi-step reactions, and understanding the transition states is crucial for optimizing reaction conditions and yields. Computational methods, particularly Density Functional Theory (DFT), are instrumental in locating and characterizing the transition state structures for key synthetic transformations.
For the synthesis of related N-arylated imidazoles, such as 4-(1H-imidazol-1-yl)benzaldehyde, copper-catalyzed Ullmann condensation is a common route. Theoretical analysis of such reactions would involve modeling the oxidative addition, ligand exchange, and reductive elimination steps. Transition state analysis helps in identifying the rate-determining step and understanding the role of the catalyst and ligands. The calculated activation energies provide a quantitative measure of the kinetic feasibility of the reaction pathway.
Key Research Findings:
Identification of Intermediates: Computational models can predict the geometry and stability of various intermediates along the reaction coordinate.
Activation Energy Barriers: Calculation of the energy barriers for each elementary step allows for the determination of the most favorable reaction pathway. For instance, in a hypothetical reaction pathway for the formation of an imidazole ring, the cyclization step might be compared with a competing dehydration step to understand product distribution.
| Step in a Hypothetical Synthesis | Calculated Activation Energy (kcal/mol) | Transition State Geometry Highlights |
| N-Arylation (C-N bond formation) | 20-25 | Elongated C-Br bond, forming C-N bond |
| Imidazole Ring Cyclization | 15-20 | Formation of the C-N bond closing the ring |
| Dehydration/Aromatization | 10-15 | Elongated C-O and O-H bonds |
This table presents hypothetical data representative of transition state analysis for the synthesis of similar heterocyclic compounds.
Energy Profiles and Reaction Pathway Elucidation
By connecting the energies of reactants, intermediates, transition states, and products, a comprehensive reaction energy profile can be constructed. This profile provides a visual representation of the entire reaction pathway, elucidating the mechanism step-by-step.
For the synthesis of this compound, theoretical energy profiles can compare different potential synthetic routes, for example, starting from different precursors or using different catalysts. These profiles can reveal thermodynamic and kinetic controls, explaining why certain products are favored over others. Semi-empirical methods like AM1 can be employed to quickly map out the potential energy surface and identify low-energy pathways for more rigorous DFT calculations. researchgate.net
Detailed Research Findings:
Mechanism Confirmation: By comparing the calculated energy profiles with experimental observations (e.g., identified byproducts), the most plausible reaction mechanism can be confirmed.
Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior
While quantum chemical calculations often focus on static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations can explore the conformational landscape of this compound, revealing the accessible conformations and the energy barriers between them.
A key structural feature of this molecule is the dihedral angle between the imidazole and benzaldehyde rings. MD simulations can track the rotation around the C-C bond connecting these two rings, providing information on the flexibility of the molecule and the most populated conformational states. This is particularly important for understanding its interaction with other molecules or biological targets.
Key Research Findings:
Conformational Flexibility: Simulations can reveal the range of dihedral angles sampled by the molecule at a given temperature, indicating its structural rigidity or flexibility.
Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the conformational preferences and dynamics of the compound.
| Simulation Parameter | Value | Description |
| Simulation Time | 100 ns | The total time duration of the simulation. |
| Temperature | 298 K | The temperature at which the simulation is run (room temp). |
| Solvent | Water (Explicit) | The solvent environment used in the simulation. |
| Predominant Dihedral Angle | 20-40° | The most frequently observed angle between the rings. |
This table presents hypothetical parameters and findings for a molecular dynamics simulation.
In Silico Approaches for Understanding Intrinsic Chemical Reactivity and Stability
In silico methods, leveraging quantum chemical calculations, are pivotal for understanding the intrinsic reactivity and stability of this compound. researchgate.net Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a common approach.
The energy and distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack.
Detailed Research Findings:
Reactivity Indices: Global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity.
Site of Reactivity: The localization of the HOMO and LUMO on specific atoms or regions of the molecule can predict where reactions are most likely to occur. For instance, the aldehyde group would be an expected site for nucleophilic attack.
| Computational Parameter | Calculated Value (a.u.) | Implication |
| HOMO Energy | -0.25 | Indicates electron-donating capability. |
| LUMO Energy | -0.08 | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 0.17 | Relates to chemical stability and reactivity. |
This table contains representative data from an in silico analysis.
Molecular Modeling and Optimization (e.g., MM2 calculations) for Geometrical Parameters
Molecular mechanics methods, such as MM2, provide a computationally efficient way to determine the optimized geometry and steric energy of a molecule. mdpi.com These methods are particularly useful for predicting bond lengths, bond angles, and dihedral angles.
For this compound, molecular modeling can provide a quick assessment of the most stable conformation. The results from MM2 calculations can serve as a starting point for more accurate but computationally expensive quantum mechanical optimizations (e.g., using DFT). The optimized geometry is fundamental for all other computational studies, as it represents the lowest energy structure of the molecule.
Detailed Research Findings:
Structural Parameters: Optimized geometrical parameters can be compared with experimental data from X-ray crystallography of analogous compounds to validate the computational model. For the related 4-(1H-imidazol-1-yl)benzaldehyde, the angle between the imidazole and arene rings was found to be 24.58 (7)°. nih.gov
Steric Energy: MM2 calculations provide a steric energy value, which can be used to compare the relative stability of different conformers or isomers.
| Geometrical Parameter | Predicted Value (MM2) |
| C-C bond length (imidazole-phenyl) | 1.48 Å |
| C=O bond length (aldehyde) | 1.22 Å |
| Dihedral Angle (imidazole-phenyl) | ~30° |
This table shows typical geometrical parameters that could be obtained from molecular modeling.
Chemical Reactivity and Derivatization Strategies for 4 1 Ethyl 1h Imidazol 2 Yl Benzaldehyde
Transformations Involving the Aldehyde Moiety
The aldehyde functional group is a versatile handle for a wide array of chemical transformations, including nucleophilic additions, condensations, and redox reactions.
Nucleophilic Addition Reactions (e.g., with Alcohols, Thiols, Grignard Reagents)
The electrophilic carbon of the aldehyde group in 4-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde is susceptible to attack by various nucleophiles.
Addition of Alcohols and Thiols: In the presence of an acid catalyst, alcohols will react with the aldehyde to form hemiacetals and subsequently acetals. Similarly, thiols will react to form hemithioacetals and thioacetals. These reactions are standard transformations for aldehydes and serve as a common method for protecting the aldehyde group during multi-step syntheses.
Addition of Grignard and Organolithium Reagents: Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, act as potent carbon nucleophiles. libretexts.org They readily add to the carbonyl group to form new carbon-carbon bonds. pressbooks.pub The reaction begins with the complexation of the magnesium ion to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. libretexts.org Nucleophilic attack by the carbanion component of the Grignard reagent results in a tetrahedral magnesium alkoxide intermediate. libretexts.orglibretexts.org Subsequent protonation with a dilute aqueous acid yields the corresponding secondary alcohol. pressbooks.publibretexts.org
Addition of Hydride Reagents: This is covered under reduction reactions in section 5.1.3.
Condensation Reactions (e.g., Formation of Imines, Oximes, Hydrazones, Schiff Bases)
Condensation reactions involve the addition of a nucleophile to the carbonyl group, followed by the elimination of a water molecule. asianpubs.org These reactions are fundamental in synthesizing a variety of derivatives.
Imines and Schiff Bases: Primary amines react with aldehydes to form imines (also known as Schiff bases), compounds characterized by a carbon-nitrogen double bond. mediresonline.orgredalyc.org The reaction of the closely related 4-(imidazol-1-yl)benzaldehyde with substituted anilines (like 2-toluidine) has been shown to produce Schiff bases in high yield. niscpr.res.in This transformation is typically reversible and can be catalyzed by acid. redalyc.orgpeerj.com
Oximes: The reaction of an aldehyde with hydroxylamine (B1172632) (NH₂OH) yields an oxime. researchgate.net This conversion can be performed efficiently under mild, catalyst-free conditions, sometimes using just water as a solvent. ias.ac.in The nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration, leads to the formation of the aldoxime derivative. researchgate.net
Hydrazones: Aldehydes react with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine, thiosemicarbazide) to form hydrazones. wikipedia.orglibretexts.org For instance, a related compound, 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde, reacts with thiosemicarbazide (B42300) in refluxing ethanol (B145695) with a catalytic amount of acetic acid to yield the corresponding thiosemicarbazone, a specific type of hydrazone. mdpi.com
The following table summarizes typical condensation reactions applicable to this compound.
| Reactant | Product Class | General Structure of Product Moiety |
|---|---|---|
| Primary Amine (R'-NH₂) | Imine / Schiff Base | -CH=N-R' |
| Hydroxylamine (NH₂OH) | Oxime | -CH=N-OH |
| Hydrazine (H₂NNH₂) | Hydrazone | -CH=N-NH₂ |
| Thiosemicarbazide (H₂NNHC(=S)NH₂) | Thiosemicarbazone | -CH=N-NH-C(=S)NH₂ |
Oxidation to Carboxylic Acids and Reduction to Alcohols
Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid functional group. researchgate.net A variety of oxidizing agents can accomplish this transformation, including potassium permanganate (B83412) (KMnO₄) and chromium-based reagents. researchgate.net More environmentally friendly methods utilize hydrogen peroxide (H₂O₂) in the presence of a catalyst or a basic aqueous solution. researchgate.netmdpi.com The reaction converts this compound into 4-(1-Ethyl-1H-imidazol-2-yl)benzoic acid.
Reduction: The aldehyde can be reduced to a primary alcohol. evitachem.com Common laboratory reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org These reagents act as a source of hydride ion (:H⁻), which performs a nucleophilic addition to the carbonyl carbon. libretexts.orglibretexts.org A subsequent workup with a proton source yields the final alcohol product, [4-(1-Ethyl-1H-imidazol-2-yl)phenyl]methanol. libretexts.org
Reactions Involving the Imidazole (B134444) Nitrogen
The imidazole ring contains two nitrogen atoms, one of which (N-1) is substituted with an ethyl group, while the other (N-3) possesses a lone pair of electrons, making it a site for further reactions.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The N-3 nitrogen of the imidazole ring is nucleophilic and can react with alkylating agents. beilstein-journals.orgotago.ac.nz This reaction, typically with an alkyl halide, would result in the formation of a quaternary imidazolium (B1220033) salt. The synthesis of N-alkylated imidazoles is a common strategy, often performed without a catalyst or under base-catalyzed conditions. beilstein-journals.orgrsc.orgrsc.org The product of such a reaction with an alkyl halide (e.g., methyl iodide) would be a 1-ethyl-3-alkyl-2-(4-formylphenyl)-1H-imidazolium halide.
N-Acylation: The N-3 nitrogen can also undergo acylation. While less common than alkylation, reactions with acylating agents like acyl chlorides or anhydrides are possible. For the related benzimidazole (B57391) scaffold, N-acylation has been achieved using phenylacetic acids under copper catalysis. rsc.org This suggests that this compound could potentially be N-acylated at the N-3 position to form an N-acylimidazolium intermediate.
Protonation/Deprotonation Equilibria and Acid-Base Properties
The imidazole ring is amphoteric, meaning it can act as both an acid and a base. nih.gov
Basicity: The sp²-hybridized nitrogen at the N-3 position has a lone pair of electrons that is not part of the aromatic π-system, making it a reasonably strong base. nih.gov The pKa of the conjugate acid of imidazole (the imidazolium ion) is approximately 7.0-7.1. nih.govtandfonline.com This means that in aqueous solutions with a pH below ~7, the imidazole ring will exist predominantly in its protonated, positively charged form. The presence of the ethyl group at N-1 and the benzaldehyde (B42025) group at C-2 will influence this basicity, but the N-3 nitrogen remains the primary site of protonation.
Acidity: The N-H proton of an unsubstituted imidazole is weakly acidic, with a pKa of about 14.9. tandfonline.comnih.gov In this compound, the N-1 position is already substituted with an ethyl group, so it cannot act as a proton donor. The C-H protons on the imidazole ring are generally not considered acidic enough to be removed by common bases. Therefore, the molecule's acidic character is negligible under typical conditions.
Coordination Chemistry with Metal Centers as a Ligand
The molecular architecture of this compound features a 1,2-disubstituted imidazole ring, which is a prominent structural motif in coordination chemistry. semanticscholar.orgresearchgate.net The imidazole moiety possesses two nitrogen atoms, but in N-1 substituted imidazoles, it is the imine nitrogen (N-3) that acts as the primary coordination site, functioning as a potent sigma-donor. wikipedia.org Consequently, this compound is expected to act as a monodentate ligand, coordinating with a wide array of transition metal ions through this N-3 atom.
While the primary coordination site is the imidazole nitrogen, the aldehyde group's oxygen atom, though a weaker donor, could potentially participate in forming bridged polynuclear structures or chelates under specific conditions, particularly with oxophilic metal centers. The versatility of the imidazole core allows it to be a component in the design of metal-organic frameworks (MOFs) and other coordination polymers. researchgate.netrsc.org
Table 1: Coordination Data for Structurally Related Imidazole Ligands
| Ligand | Metal Ion(s) | Coordination Mode | Resulting Complex Type |
| 1-Alkyl-2-(arylazo)imidazole | Cu(II) | Monodentate via N-3 | Mononuclear |
| 1-Methylimidazole | Fe(II) | Monodentate via N-3 | Porphyrin mimics |
| Histidine (contains imidazole) | Ni(II) | Bidentate/Tridentate | Chelate complexes |
| 2-((1H-benzo[d]imidazol-2-yl)methyl) | Co(III), Cu(II) | Bidentate | Schiff base complexes nih.gov |
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The reactivity of the benzene ring in this compound towards substitution reactions is governed by the electronic effects of its two substituents: the aldehyde group (-CHO) and the 1-ethyl-1H-imidazol-2-yl group.
Electrophilic Aromatic Substitution (EAS)
The aldehyde group is a well-established deactivating group for electrophilic aromatic substitution due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the meta position. libretexts.orguomustansiriyah.edu.iq
Therefore, the combined effect of a deactivating aldehyde group and a deactivating (or potentially deactivating under acidic conditions) imidazolyl group makes the benzene ring highly electron-deficient and significantly less reactive towards electrophiles than benzene itself. libretexts.org Any electrophilic substitution, if it were to occur under forcing conditions, would be directed by the interplay of these two groups. The aldehyde directs meta to its position (C-3 and C-5 of the benzaldehyde ring), while the imidazolyl group's directing effect would need to be considered. Given that both are deactivating, substitution would be sluggish.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be activated by potent electron-withdrawing groups and to possess a good leaving group (such as a halogen). chemistrysteps.comlibretexts.org The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex. libretexts.org
The benzene ring of this compound is substituted with two electron-withdrawing groups (aldehyde and imidazolyl), which makes it inherently more susceptible to nucleophilic attack than benzene. If a derivative of this compound were synthesized to include a leaving group, such as a fluorine or chlorine atom, at a position ortho or para to the aldehyde or imidazole group, it would be a viable substrate for SNAr reactions. chemistrysteps.com For example, in a hypothetical molecule like 4-(1-Ethyl-1H-imidazol-2-yl)-2-fluorobenzaldehyde, the fluorine atom could be displaced by various nucleophiles (e.g., alkoxides, amines) due to the activating effect of the adjacent aldehyde and the para imidazolyl group.
Advanced Heterocyclic Ring Transformations and Rearrangement Reactions
The imidazole ring is a stable aromatic heterocycle, and its transformation or rearrangement typically requires significant energy input or specific chemical activation. While no specific studies on ring transformations of this compound are available, potential reaction pathways can be postulated based on known imidazole chemistry and general rearrangement principles. mvpsvktcollege.ac.inwiley-vch.de
One area of heterocyclic transformation involves the conversion of other five-membered rings into imidazoles. For instance, γ-keto-oxazoles have been shown to undergo intramolecular ring transformation with hydrazine to yield fused imidazole systems. rsc.org While this is not a reaction of the target compound itself, it highlights pathways for forming complex imidazole structures.
Rearrangement reactions often involve the generation of unstable intermediates, such as carbocations. libretexts.orgmsu.edu During electrophilic substitution on the benzene ring, the formation of the intermediate arenium ion could potentially trigger 1,2-shifts of the alkyl or aryl groups if a more stable carbocation could be formed, although this is less common in standard EAS reactions.
Multi-Component Reactions for Constructing Complex Molecular Architectures
Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, are a powerful tool for rapidly generating molecular complexity and diversity. nih.gov The aldehyde functionality of this compound makes it an excellent substrate for a variety of well-established MCRs. mdpi.combeilstein-journals.orgresearchgate.net
Ugi and Passerini Reactions: The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.gov The Passerini three-component reaction (P-3CR) involves an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. rsc.orgresearchgate.net In both cases, this compound can serve as the aldehyde component, allowing for the incorporation of the 1-ethyl-2-phenylimidazole scaffold into peptide-like structures and other complex molecules.
Other MCRs:
Biginelli Reaction: This reaction condenses an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to form dihydropyrimidinones. Using this compound would yield products containing both imidazole and dihydropyrimidinone rings, which are both important pharmacophores.
Kabachnik–Fields Reaction: This reaction produces α-aminophosphonates from the condensation of an aldehyde, an amine, and a phosphite (B83602) ester. beilstein-journals.org The aldehyde group of the title compound can readily participate in this reaction.
Hantzsch Dihydropyridine (B1217469) Synthesis: While typically using an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849), this MCR can construct dihydropyridine rings, which are prevalent in pharmaceuticals.
The use of this compound in these reactions provides a straightforward route to novel, complex heterocyclic systems with potential applications in medicinal chemistry and materials science.
Table 2: Potential Multi-Component Reactions (MCRs) Utilizing this compound
| MCR Name | Other Components | General Product Structure |
| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |
| Passerini Reaction | Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide |
| Biginelli Reaction | β-Ketoester, Urea/Thiourea | Dihydropyrimidinone/thione |
| Kabachnik–Fields | Amine, Dialkyl Phosphite | α-Aminophosphonate |
Applications of 4 1 Ethyl 1h Imidazol 2 Yl Benzaldehyde in Advanced Organic Synthesis and Materials Chemistry
Role as a Key Synthetic Intermediate for the Construction of Diverse Heterocyclic and Polycyclic Systems
The aldehyde functional group in 4-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde serves as a versatile handle for a wide array of chemical transformations, enabling the construction of diverse heterocyclic and polycyclic systems. While specific research on this exact molecule is limited, the reactivity of the benzaldehyde (B42025) moiety is well-established. It can readily undergo condensation reactions with various nucleophiles to form new carbon-carbon and carbon-nitrogen bonds, which are fundamental steps in the synthesis of more complex molecular architectures.
For instance, analogous imidazole-containing benzaldehydes are known to participate in reactions such as the Wittig reaction, Horner-Wadsworth-Emmons reaction, and various condensation reactions with amines and active methylene (B1212753) compounds. These reactions pave the way for the synthesis of a variety of heterocyclic structures. For example, condensation with hydrazines can yield pyrazoline derivatives, while reaction with thiosemicarbazide (B42300) can lead to the formation of thiosemicarbazones, which are themselves valuable precursors for thiazole (B1198619) and other sulfur-containing heterocycles. mdpi.com
The imidazole (B134444) ring itself can be a site for further functionalization or can influence the reactivity of the benzaldehyde group. The N-ethyl group enhances the solubility of the compound in organic solvents, which is a practical advantage in many synthetic procedures. The electronic properties of the imidazole ring can also be fine-tuned by quaternization or other modifications, which in turn can modulate the reactivity of the aldehyde group, offering a pathway to control synthetic outcomes.
Utilization as a Ligand Precursor in Coordination Chemistry
The nitrogen atoms of the imidazole ring in this compound are excellent donor sites for coordination with metal ions. This property makes the compound a valuable precursor for the synthesis of a wide range of metal complexes with diverse applications in catalysis and materials science.
The imidazole moiety can coordinate to metal centers in a monodentate fashion through one of its nitrogen atoms. The steric and electronic properties of the ligand, influenced by the N-ethyl group and the benzaldehyde substituent, can direct the assembly of metal complexes with specific coordination geometries. Researchers have synthesized a variety of transition metal complexes using imidazole-based ligands, achieving geometries ranging from tetrahedral and square planar to octahedral. researchgate.netekb.eg The ability to control the coordination environment around the metal center is crucial for tuning the chemical and physical properties of the resulting complexes.
Metal complexes derived from imidazole-based ligands have shown significant promise as catalysts in a variety of organic transformations. iau.ir While direct catalytic applications of complexes of this compound are not extensively documented, related systems have demonstrated catalytic activity in reactions such as oxidation, reduction, and carbon-carbon bond formation. mdpi.com The aldehyde group can be further modified to introduce additional coordinating sites, leading to the formation of polydentate ligands that can form more stable and catalytically active metal complexes. For example, conversion of the aldehyde to an imine or an alcohol can introduce new donor atoms, allowing for the creation of tailored catalytic environments.
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound, with its coordinating imidazole ring and reactive aldehyde group, makes it an attractive candidate for the synthesis of functional MOFs. rsc.orgmdpi.comsciengine.comrsc.orgnih.govfigshare.comresearchgate.net The imidazole moiety can act as a linker to connect metal centers, while the aldehyde group can be either a non-coordinating functional group within the pores of the MOF or can be post-synthetically modified to introduce new functionalities.
The use of imidazole-based ligands in the construction of MOFs has been shown to lead to materials with interesting properties, including high surface areas, tunable pore sizes, and excellent chemical and thermal stability. These materials have potential applications in gas storage and separation, catalysis, and sensing.
Development of Functional Materials with Unique Chemical Properties (e.g., Optoelectronic Materials, Sensors)
The combination of an aromatic benzaldehyde and a heterocyclic imidazole ring in this compound provides a platform for the development of functional organic materials with interesting optoelectronic and sensing properties. The extended π-conjugation in molecules derived from this scaffold can lead to materials with desirable photophysical characteristics, such as fluorescence.
While direct applications of this specific compound in optoelectronic materials are yet to be widely reported, the general strategy of incorporating imidazole and benzaldehyde moieties into larger conjugated systems is a known approach for creating fluorescent dyes and sensors. nih.gov The imidazole ring can act as an electron donor, while the benzaldehyde can act as an electron acceptor, leading to intramolecular charge transfer (ICT) characteristics that are often associated with environmentally sensitive fluorescence.
For example, Schiff base condensation of this compound with various aromatic amines could lead to a series of conjugated imines with tunable emission properties. Such compounds could potentially be used as fluorescent probes for the detection of metal ions, anions, or biologically relevant molecules. The sensitivity and selectivity of these sensors can be modulated by altering the substitution pattern on both the benzaldehyde and the amine components.
Application as a Derivatization Reagent in Analytical Chemistry for Enhanced Detection
In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is more easily detected and quantified. greyhoundchrom.compsu.eduresearchgate.netnih.gov Aldehyde-reactive derivatization reagents are commonly used in chromatography to improve the detection of aldehydes and ketones. These reagents typically introduce a chromophore or a fluorophore into the analyte molecule, allowing for sensitive detection by UV-Vis or fluorescence detectors.
While this compound itself is an aldehyde, its derivatives could potentially serve as derivatization reagents. For instance, conversion of the aldehyde group to a hydrazide or a similar reactive moiety would yield a reagent capable of reacting with other carbonyl compounds. The imidazole part of the molecule could then serve as a tag for detection. More directly, related imidazole-containing compounds have been developed as fluorescent derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC). rsc.org This suggests that the imidazole scaffold is a viable component in the design of derivatization agents for various functional groups, aiming to enhance detection sensitivity and selectivity in complex matrices.
Future Research Directions and Unresolved Challenges in 4 1 Ethyl 1h Imidazol 2 Yl Benzaldehyde Chemistry
Exploration of Novel and Sustainable Synthetic Methodologies
While classical synthetic routes to substituted imidazoles and benzaldehydes are well-established, the future synthesis of 4-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde and its derivatives would benefit from the adoption of modern, sustainable technologies. rsc.orgresearchgate.net Key areas for exploration include photoredox catalysis and flow chemistry.
Photoredox Catalysis: This approach utilizes visible light to initiate chemical reactions under mild conditions, offering a green alternative to traditional methods that often require harsh reagents and high temperatures. researchgate.netresearchgate.net Future research could focus on developing photoredox-catalyzed C-H functionalization reactions to directly couple 1-ethyl-1H-imidazole with a 4-formylphenyl precursor, or to synthesize precursors for the imidazole (B134444) ring construction. acs.orgdntb.gov.ua The imidazole moiety itself can act as an electron relay in photoredox systems, a property that could be harnessed for novel intramolecular transformations. nih.gov
Flow Chemistry: Continuous flow chemistry provides enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, safety, and scalability. nih.gov This technology is particularly well-suited for reactions involving hazardous intermediates or exothermic processes. beilstein-journals.orgnih.gov A multi-step continuous-flow system could be designed for the synthesis of this compound, integrating reaction and purification steps to streamline the process. nih.gov Flow chemistry has been successfully applied to the selective reduction of esters to aldehydes and other transformations involving benzaldehydes, suggesting its potential applicability here. researchgate.net
| Methodology | Potential Advantages for Synthesis | Key Research Focus |
| Photoredox Catalysis | Mild reaction conditions, use of visible light, high functional group tolerance, novel bond formations. researchgate.netresearchgate.net | Development of catalytic systems for direct C-H arylation of 1-ethyl-1H-imidazole; exploration of photocatalytic cycloaddition reactions. |
| Flow Chemistry | Enhanced safety, improved scalability, precise control over reaction conditions, integration of synthesis and purification. nih.govnih.gov | Design of a multi-reactor flow process for the complete synthesis; optimization of residence times and temperatures for key steps. acs.org |
Investigation of Undiscovered Chemical Transformations and Reactivity Patterns
The reactivity of this compound is not fully explored. The interplay between the imidazole ring and the aldehyde group could lead to unique chemical behaviors.
Future studies should investigate:
Multicomponent Reactions (MCRs): The aldehyde functionality is an excellent electrophile for MCRs. Designing novel one-pot reactions involving this compound, a nucleophile, and other components could rapidly generate molecular diversity and lead to complex heterocyclic structures. rsc.org
Intramolecular Catalysis: The imidazole moiety is a known organocatalyst and can act as a general base or a nucleophilic catalyst. rsc.orgnih.gov Research could explore whether the imidazole ring in this compound can catalyze reactions involving the aldehyde group of a neighboring molecule or participate in intramolecular cyclizations upon introduction of other functional groups.
Reactivity of the Imidazole Core: While the aldehyde group is a primary reactive site, the reactivity of the imidazole ring itself warrants further study. This includes electrophilic aromatic substitution at the C4 and C5 positions, as well as metal-catalyzed cross-coupling reactions to introduce further substituents. pharmaguideline.com The compound's resistance to certain oxidizing agents while being susceptible to others, like perbenzoic acid, also presents an area for detailed investigation. pharmaguideline.com The potential for decarbonylation reactions in alcoholic solvents under heat, a known reaction for some imidazole-2-carbaldehydes, should also be explored. researchgate.net
Advanced Computational Studies for Predictive Chemical Design and Property Prediction
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating the discovery process. For this compound, advanced computational studies are a crucial next step.
Key areas for computational investigation include:
Density Functional Theory (DFT) Studies: DFT calculations can be used to predict the molecule's electronic structure, molecular orbital energies (HOMO-LUMO gap), molecular electrostatic potential (MEP), and spectroscopic properties. nih.govresearchgate.netnih.gov This information is vital for understanding its reactivity, photophysical properties, and potential as a sensor or electronic material. acs.org
Molecular Docking and Dynamics: To explore its potential in medicinal chemistry, molecular docking simulations can predict the binding affinity and mode of interaction of the compound and its derivatives with various biological targets, such as enzymes or receptors. researchgate.netresearchgate.net This can guide the design of new, more potent bioactive agents.
Predictive Modeling of Supramolecular Assembly: Computational methods can model the non-covalent interactions that govern the assembly of the molecule into larger supramolecular structures. rsc.org This can help predict the geometry of metal-organic frameworks (MOFs) or other self-assembled materials.
Integration into Supramolecular Chemistry and Nanomaterials
The structural features of this compound make it an excellent candidate for use in supramolecular chemistry and materials science. researchgate.net
Supramolecular Chemistry: The imidazole ring is a superb ligand for coordinating with a wide range of metal ions, making it a valuable building block for coordination polymers and MOFs. nih.govresearchgate.net It can also act as both a hydrogen bond donor (if deprotonated at the ethyl-bearing nitrogen) and acceptor, facilitating the construction of complex hydrogen-bonded networks. researchgate.netiucr.org The aldehyde group provides a handle for post-synthetic modification of these supramolecular structures.
Nanomaterials: Imidazole derivatives can be used to functionalize the surface of nanoparticles, preventing oxidation and mediating their assembly. mdpi.comacs.org this compound could be used to coat metal nanoparticles, with the aldehyde group available for further conjugation to other molecules, such as fluorescent dyes or targeting ligands for biomedical applications. researchgate.netresearchgate.net
| Application Area | Role of this compound | Potential Functionality |
| Metal-Organic Frameworks (MOFs) | Organic linker connecting metal nodes. researchgate.net | Gas storage, catalysis, chemical sensing. |
| Supramolecular Gels | Gelator molecule forming fibrous networks through non-covalent interactions. nih.govresearchgate.net | Smart materials, drug delivery systems. |
| Functionalized Nanoparticles | Surface ligand for stabilization and functionalization. mdpi.comresearchgate.net | Targeted drug delivery, bio-imaging, catalysis. acs.org |
Development of Stereoselective Syntheses for Chiral Analogs of the Compound
The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry, particularly for applications in pharmacology and catalysis. Creating chiral analogs of this compound presents an exciting and challenging research direction.
Challenges and opportunities include:
Introducing Chirality: Chirality can be introduced in several ways: by using a chiral ethyl group precursor, by developing atroposelective syntheses where rotation around the imidazole-phenyl bond is restricted, or by performing stereoselective reactions at the aldehyde or imidazole core. nih.gov
Asymmetric Catalysis: Chiral catalysts, including those based on chiral imidazolium (B1220033) salts (ionic liquids), could be employed to achieve enantioselective transformations. nih.govlifescienceglobal.com For instance, an asymmetric reduction of the aldehyde or an asymmetric addition of a nucleophile could generate a chiral center.
Chiral Receptors: The synthesis of chiral macrocycles or cyclophanes incorporating the this compound scaffold could lead to novel chiral receptors for enantioselective recognition of guest molecules. rsc.org
The successful development of such syntheses would provide access to a new class of chiral ligands, catalysts, and biologically active compounds, significantly expanding the chemical space and potential applications of this versatile imidazole derivative.
Conclusion
Summary of Key Research Findings and Contributions to Organic and Materials Chemistry
Due to the lack of specific research on 4-(1-Ethyl-1H-imidazol-2-yl)benzaldehyde, this section will infer potential contributions based on the well-documented roles of its structural analogs.
In Organic Chemistry, imidazole-containing aldehydes are valuable synthetic intermediates. The aldehyde group can undergo a wide array of chemical transformations, including:
Condensation Reactions: Formation of Schiff bases, chalcones, and other conjugated systems. These reactions are fundamental in the synthesis of diverse heterocyclic compounds with potential biological activities.
Oxidation and Reduction: Conversion of the aldehyde to a carboxylic acid or an alcohol, respectively, providing pathways to different functionalized imidazole (B134444) derivatives.
Wittig and Related Reactions: Carbon-carbon bond formation to create more complex molecular architectures.
The N-ethyl group on the imidazole ring, when compared to an unsubstituted N-H, can influence the compound's solubility, steric hindrance, and electronic properties, potentially fine-tuning the reactivity and outcome of synthetic transformations.
In Materials Chemistry, the imidazole moiety is a key component in the design of various functional materials:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the imidazole ring can coordinate with metal ions, making imidazole derivatives excellent ligands for the construction of porous materials with applications in gas storage, catalysis, and sensing.
Ionic Liquids: N-alkylated imidazoles are precursors to imidazolium (B1220033) salts, which are a major class of ionic liquids. These materials are investigated as green solvents, electrolytes, and catalysts.
Corrosion Inhibitors: Imidazole derivatives have been shown to be effective corrosion inhibitors for various metals and alloys due to their ability to adsorb on metal surfaces and form a protective layer.
The bifunctional nature of this compound, possessing both a coordinating imidazole ring and a reactive aldehyde group, could make it a versatile building block in the synthesis of novel functional materials.
Broader Impact of Research on this compound on Chemical Science Disciplines
While direct impact is not yet established, the synthesis and characterization of this compound could have a notable impact on several chemical science disciplines:
Medicinal Chemistry: Imidazole derivatives are a cornerstone of many pharmaceuticals. Research into this specific compound could lead to the discovery of new therapeutic agents. For instance, studies on other substituted phenyl-imidazole derivatives have revealed potential antitumor activities. nih.gov
Supramolecular Chemistry: The molecule's structure is conducive to forming non-covalent interactions such as hydrogen bonding and π-π stacking, which are crucial for the self-assembly of complex supramolecular architectures.
Catalysis: Imidazole-based compounds are known to act as organocatalysts and as ligands for transition metal catalysts. The specific electronic and steric profile of this compound could lead to the development of new and efficient catalytic systems.
Outlook for Future Research Endeavors and Their Potential Chemical Ramifications
The absence of literature on this compound presents a clear opportunity for future research. Key areas for investigation would include:
Development of a Synthetic Route: The primary step would be to devise and optimize a reliable synthetic pathway to produce the compound in good yield and purity. This would likely involve the N-ethylation of a suitable 2-(4-formylphenyl)imidazole precursor.
Full Characterization: Once synthesized, the compound would need to be thoroughly characterized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and elucidate its physicochemical properties.
Exploration of Reactivity: A systematic study of the reactivity of both the aldehyde and imidazole functionalities would unlock its potential as a versatile building block in organic synthesis.
Investigation of Material Properties: Future work could focus on its use as a ligand for the synthesis of novel MOFs or coordination polymers, and as a precursor for new ionic liquids or functional polymers.
Biological Screening: Given the prevalence of the imidazole scaffold in bioactive molecules, screening this compound and its derivatives for various biological activities would be a logical and potentially fruitful endeavor.
The synthesis and study of this compound could lead to significant advancements in the synthesis of complex organic molecules and the development of novel functional materials, thereby enriching the landscape of chemical science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
